molecular formula C19H18ClFN6O4 B2476635 C19H18ClFN6O4 CAS No. 921167-42-2

C19H18ClFN6O4

Cat. No.: B2476635
CAS No.: 921167-42-2
M. Wt: 448.84
InChI Key: NMKLPDIWJVCTLH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Pyraclostrobin can be synthesized through a multi-step process involving the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-ol. This intermediate is then reacted with 2-bromo-1-(methoxycarbonyl)benzene to yield the final product .

Industrial Production Methods: Industrial production of Pyraclostrobin involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification to obtain the final product suitable for agricultural use .

Chemical Reactions Analysis

Types of Reactions: Pyraclostrobin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pyraclostrobin has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of carbamate esters and pyrazole derivatives.

    Biology: Investigated for its effects on fungal pathogens and its role in plant protection.

    Medicine: Explored for its potential antifungal properties and its mechanism of action against fungal infections.

    Industry: Widely used in agriculture as a fungicide to protect crops from fungal diseases.

Mechanism of Action

Pyraclostrobin exerts its effects by inhibiting the mitochondrial cytochrome-bc1 complex, which is essential for cellular respiration in fungi. This inhibition disrupts the production of ATP, leading to the death of fungal cells. The molecular targets involved include the cytochrome-bc1 complex and other components of the mitochondrial electron transport chain .

Comparison with Similar Compounds

Uniqueness: Pyraclostrobin is unique due to its high efficacy against a broad spectrum of fungal pathogens and its ability to provide long-lasting protection to crops. Its chemical structure allows for effective inhibition of the cytochrome-bc1 complex, making it a valuable tool in agricultural disease management .

Properties

IUPAC Name

methyl 2-[7-[(2-chloro-6-fluorophenyl)methyl]-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN6O4/c1-10-7-25-15-16(22-18(25)27(23-10)9-14(28)31-3)24(2)19(30)26(17(15)29)8-11-12(20)5-4-6-13(11)21/h4-6H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKLPDIWJVCTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)F)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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